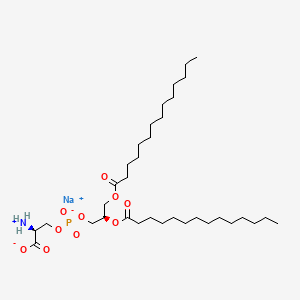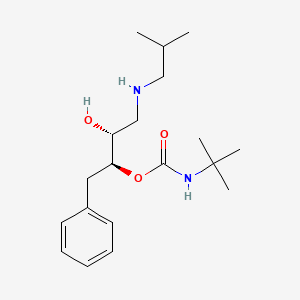
(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate” is a chemical compound with the CAS Number: 160232-08-6 . It has a molecular weight of 336.47 and its molecular formula is C19H32N2O3 .
Molecular Structure Analysis
The InChI code of the compound is 1S/C19H32N2O3/c1-14(2)12-20-13-17(22)16(11-15-9-7-6-8-10-15)21-18(23)24-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Biodegradation and Environmental Fate of Ether Compounds
Biodegradation and Environmental Fate of ETBE : Ether compounds like ethyl tert-butyl ether (ETBE) undergo biodegradation in soil and groundwater, revealing the microbial pathways and genetic mechanisms involved. This research is crucial for understanding how similar compounds might behave in environmental contexts and the potential for bioremediation strategies. Microorganisms capable of degrading ETBE use it as a carbon and energy source or via cometabolism with alkanes. Studies on ETBE's biodegradation highlight the importance of microbial communities in the environmental fate of synthetic chemicals, potentially informing the environmental management of related compounds (Thornton et al., 2020).
Synthetic Applications
Selective Organic Synthesis Using Clay Catalysts : Research on using metal cation-exchanged clay as catalysts for organic synthesis, including reactions relevant to compounds with hydroxybutyrate structures, demonstrates the versatility of clay in facilitating various chemical transformations. This approach can offer environmentally friendly and efficient pathways for synthesizing complex organic molecules, highlighting the potential for innovative synthetic routes in pharmaceutical and material science applications (Tateiwa & Uemura, 1997).
Biomedical Research
Biocompatibility and Medical Applications of Polyhydroxyalkanoates (PHAs) : Studies on polyhydroxyalkanoates, specifically poly(3-hydroxybutyrate-co-4-hydroxybutyrate), have shown their biocompatibility and potential in medical applications. Research in this area explores how surface modifications of PHAs can enhance their utility in healthcare biotechnology, suggesting that similar modifications to related compounds could improve their biomedical applications (Chai et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
[(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-14(2)12-20-13-16(22)17(11-15-9-7-6-8-10-15)24-18(23)21-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSXPEQIXIHEEH-SJORKVTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC[C@H]([C@H](CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676452 |
Source


|
| Record name | (2S,3R)-3-Hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate | |
CAS RN |
1263280-57-4 |
Source


|
| Record name | (2S,3R)-3-Hydroxy-4-[(2-methylpropyl)amino]-1-phenylbutan-2-yl tert-butylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2,7-diol, 7-acetate, [1R-(exo,syn)]- (9CI)](/img/no-structure.png)
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)
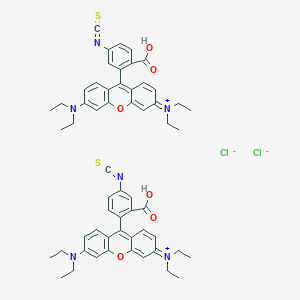

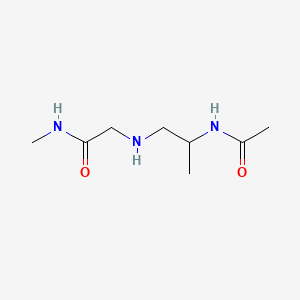
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)
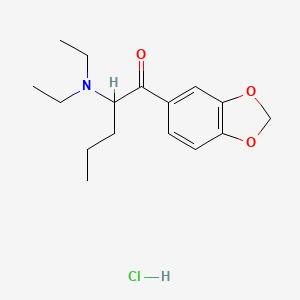
![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
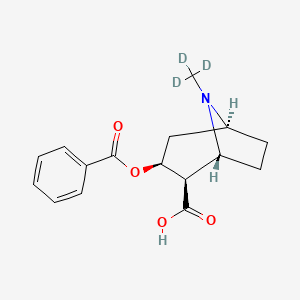
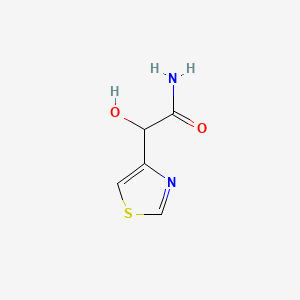
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
